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N5-HydroxylaminoCaspofungin -

N5-HydroxylaminoCaspofungin

Catalog Number: EVT-13971711
CAS Number:
Molecular Formula: C54H92N10O18
Molecular Weight: 1169.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N5-HydroxylaminoCaspofungin is a derivative of Caspofungin, a well-known antifungal agent. This compound is primarily classified under the category of echinocandins, which are cyclic lipopeptides that inhibit the synthesis of β-(1,3)-D-glucan, a crucial component of the fungal cell wall. The inhibition of this component leads to cell lysis and ultimately the death of the fungal cells, making it effective against various fungal pathogens, including Candida and Aspergillus species .

Synthesis Analysis

The synthesis of N5-HydroxylaminoCaspofungin involves several key steps, primarily focusing on modifying the structure of Caspofungin. The process typically begins with Pneumocandin B0, a precursor compound.

  1. Initial Reaction: Pneumocandin B0 is reacted with thiol compounds in an anhydrous environment using reagents such as methoxy diethyl borane or trialkylborate in the presence of triflic acid. This step is crucial for forming the core structure necessary for further modifications .
  2. Formation of Intermediates: The reaction mixture is treated with N-Boc ethylene diamine to introduce an amino group at the N5 position. Subsequent deprotection steps are performed to yield N5-HydroxylaminoCaspofungin .
  3. Purification: After synthesis, the product is purified using chromatographic techniques to isolate N5-HydroxylaminoCaspofungin from by-products and unreacted materials .
Molecular Structure Analysis

N5-HydroxylaminoCaspofungin retains the core structure of Caspofungin but features a hydroxylamino group at the N5 position. The molecular formula can be represented as C56H96N10O19, indicating its complex structure comprising multiple functional groups.

  • Structural Characteristics: The compound exhibits a cyclic peptide backbone with several hydroxyl groups contributing to its solubility and interaction with biological targets. Computational studies suggest that internal hydrogen bonding among hydroxyl groups stabilizes its conformation, which is critical for its biological activity .
Chemical Reactions Analysis

N5-HydroxylaminoCaspofungin undergoes various chemical reactions that can affect its antifungal activity:

  1. Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, potentially affecting its stability and efficacy.
  2. Oxidation-Reduction Reactions: The presence of hydroxyl groups makes it susceptible to oxidation, which may alter its pharmacological properties.
  3. Interactions with Ions: Studies indicate that ion concentration can influence the molecular conformation of Caspofungin derivatives, including N5-HydroxylaminoCaspofungin, impacting their antifungal activity .
Mechanism of Action

The mechanism by which N5-HydroxylaminoCaspofungin exerts its antifungal effects involves:

  1. Inhibition of β-(1,3)-D-glucan Synthase: By binding to and inhibiting this enzyme, N5-HydroxylaminoCaspofungin disrupts the synthesis of β-(1,3)-D-glucan in fungal cell walls.
  2. Induction of Cell Lysis: The lack of β-(1,3)-D-glucan leads to weakened cell walls, resulting in osmotic instability and cell lysis .
  3. Conformational Changes: Research shows that changes in ionic conditions can lead to conformational alterations in the compound, enhancing its penetration into fungal cells and increasing reactive oxygen species production .
Physical and Chemical Properties Analysis

N5-HydroxylaminoCaspofungin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and various organic solvents due to its hydroxyl groups.
  • Stability: The compound's stability can be affected by pH and ionic strength; it tends to be more stable in low ionic conditions.
  • Molecular Weight: With a molecular weight of approximately 1200 g/mol, it is classified as a large molecule within pharmaceutical contexts.
Applications

N5-HydroxylaminoCaspofungin has several scientific uses:

  1. Antifungal Therapy: It is primarily used in treating systemic fungal infections caused by resistant strains of fungi.
  2. Research Tool: Its unique mechanism makes it valuable for studying fungal cell wall biosynthesis and developing new antifungal strategies.
  3. Combination Therapy: It shows potential when used in combination with other antifungal agents to enhance efficacy against multi-drug resistant fungi.
Biosynthetic Pathways and Evolutionary Origins of Echinocandin Derivatives

Role of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) in Pneumocandin Side-Chain Diversification

The structural complexity of echinocandin antifungals, including N5-HydroxylaminoCaspofungin, arises from coordinated actions of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) megaenzymes. In Glarea lozoyensis, the pneumocandin B0 core is assembled via a hybrid PKS-NRPS pathway where:

  • PKS Module: Generates the lipid side chain through iterative condensation of methylmalonyl-CoA and malonyl-CoA extender units. The β-keto processing domains (ketoreductase, dehydratase, enoylreductase) control side-chain hydroxylation patterns and saturation states [3] [4].
  • NRPS Module: Comprises six adenylation (A) domains that incorporate non-proteinogenic amino acids:
  • Module 1: Activates N-hydroxylated ornithine (catalyzed by a dedicated hydroxylase)
  • Module 2/4: Incorporates proline derivatives (3/4-hydroxyproline)
  • Module 5: Activates 4,5-dihydroxyornithine [2] [8]
  • Cyclization Domain: In module 2, a heterocyclization (Cy) domain replaces the standard condensation domain, forming threonine-derived β-hydroxytyrosine and enabling macrocyclization [8] [10].

The PKS-NRPS interface is mediated by a docking domain ensuring lipid transfer to the peptide core. Variations in PKS ketosynthase specificity across echinocandin-producing fungi (Aspergillus spp., Coleophoma empetri) explain natural diversity in side-chain length (C16–C18) and oxidation states [3] [4].

Table 1: Key Domains in Pneumocandin Biosynthetic Enzymes

EnzymeDomain TypeSubstrate SpecificityChemical Modification
PKS (GloPS)Loading ModuleAcetyl-CoADecarboxylative priming
PKS (GloPS)Extension ModuleMethylmalonyl-CoAβ-Ketoreduction, dehydration
NRPS (GloNRPS)A1N-HydroxyornithineAdenylation
NRPS (GloNRPS)Cy2ThreonineHeterocyclization to β-hydroxytyrosine
NRPS (GloNRPS)C6Peptidyl carrierMacrocyclization & release

Genetic Engineering of Glarea lozoyensis for Enhanced Side-Chain Specificity

Strain optimization in G. lozoyensis focuses on redirecting metabolic flux toward pneumocandin B0—the direct precursor of N5-HydroxylaminoCaspofungin. Key strategies include:

  • Promoter Engineering: Replacement of native promoters with constitutive PgpdA or inducible Ptef1 systems to overexpress GLNRPS and GLLigase (acyl-AMP ligase), increasing pneumocandin B0 titers from 5.8 mg/L to >2.7 g/L [2] [3].
  • CRISPR-Cas9-Mediated Knockouts: Disruption of competing biosynthetic pathways (e.g., pneumocandin A0 synthase) by targeting pksE nonsense mutations, reducing byproduct accumulation by >90% [2].
  • Hydroxylase Engineering: Site-directed mutagenesis of FAD-dependent N-hydroxylase (e.g., SidA homolog) to enhance N-hydroxylation efficiency at ornithine positions. Variants F192S/R335Q increase conversion rates by 3.2-fold [1] [5].

These modifications stabilize the N-hydroxylamino group critical for caspofungin’s improved solubility and antifungal activity. Fermentation titers exceeding 2.4 g/L have been achieved in Aspergillus nidulans chassis strains expressing optimized G. lozoyensis gene clusters [2] [3].

Table 2: Genetic Modifications in Engineered Glarea lozoyensis Strains

Target GeneModification TypeBiological ImpactTiter Change
GLNRPSPromoter swap (Ptef1)Enhanced NRPS expression+350% vs. wild-type
pksEFrameshift mutationAblation of pneumocandin A0 synthesisUndetectable A0
sidAF192S/R335Q mutationsImproved N-hydroxylation efficiency+220% hydroxylated product
GLLigaseMulticopy integrationIncreased acyl-AMP activation+410% side-chain diversity

Evolutionary Conservation of Acyl AMP-Ligase (GLligase) in Fungal Lipopeptide Biosynthesis

The acyl AMP-ligase (GLligase) is evolutionarily conserved across echinocandin-producing fungi, functioning as a gatekeeper for lipid side-chain activation. Its mechanism involves:

  • Substrate Recognition: Binds C16–C18 fatty acids via a hydrophobic cleft (Phe261, Leu315).
  • Adenylation: Uses ATP to form acyl-adenylate intermediates.
  • Trans-thiolation: Transfers acyl groups to phosphopantetheine arms of NRPS PCP domains [4] [10].

Phylogenetic analysis of 450 fungal genomes reveals GLligase orthologs in:

  • Aspergillus aculeatus (AcuA, 89% identity): Activates C18 linoleic acid for aculeacin A biosynthesis.
  • Coleophoma empetri (CemA, 76% identity): Utilizes C16 palmitate for FR901379 synthesis [4].Conserved motifs include:
  • Motif I (SSGTTGLPKG): ATP binding
  • Motif II (RYLPPFD): Substrate carboxylate coordination
  • Motif III (HGHRS): Catalytic arginine for adenylate stabilization [10]

Domain shuffling experiments show that GLligase’s C-terminal subdomain (residues 420–580) dictates side-chain length specificity. Swapping this region with Aspergillus homologs enables G. lozoyensis to produce C20-derived echinocandins, expanding chemical diversity [4] [10].

Table 3: Conserved Functional Domains in Acyl AMP-Ligase Homologs

Residue PositionFunctional RoleConservation (%)Mutagenesis Impact
Lys517ATP α-phosphate coordination98%Loss of adenylation activity
Phe261Fatty acid hydrophobic anchoring95%Reduced C16 affinity (-ΔG = 4.2 kcal/mol)
Arg434Adenylate intermediate stability100%99% loss of trans-thiolation
His538Mg2+ chelation92%15-fold ↓ kcat/Km for ATP

Properties

Product Name

N5-HydroxylaminoCaspofungin

IUPAC Name

acetic acid;N-[(5R,11S,13R,20S,22R,24R,29S)-24-[2-aminoethyl(hydroxy)amino]-5-[(1R)-3-amino-1-hydroxypropyl]-8-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-13,22,29-trihydroxy-17-[(1R)-1-hydroxyethyl]-3,7,10,16,19,27-hexaoxo-1,6,9,15,18,26-hexazatricyclo[26.3.0.011,15]hentriacontan-20-yl]dodecanamide

Molecular Formula

C54H92N10O18

Molecular Weight

1169.4 g/mol

InChI

InChI=1S/C52H88N10O16.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-42(70)56-38-24-34(65)23-32(62(78)22-20-54)27-55-51(76)45-41(69)18-21-60(45)28-35(66)25-37(40(68)17-19-53)57-50(75)44(47(72)46(71)31-13-15-33(64)16-14-31)59-49(74)39-26-36(67)29-61(39)52(77)43(30(2)63)58-48(38)73;1-2(3)4/h13-16,30,32,34,36-41,43-47,63-65,67-69,71-72,78H,3-12,17-29,53-54H2,1-2H3,(H,55,76)(H,56,70)(H,57,75)(H,58,73)(H,59,74);1H3,(H,3,4)/t30-,32-,34+,36-,37-,38+,39+,40-,41+,43?,44?,45?,46+,47+;/m1./s1

InChI Key

FKXCJLSAUJMJMT-WTPMVNKMSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1CC(CC(CNC(=O)C2C(CCN2CC(=O)CC(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)N(CCN)O)O.CC(=O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@H]1C[C@H](C[C@H](CNC(=O)C2[C@H](CCN2CC(=O)C[C@@H](NC(=O)C(NC(=O)[C@@H]3C[C@H](CN3C(=O)C(NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)N(CCN)O)O.CC(=O)O

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